molecular formula C13H10FN3O2 B2704551 (1E)-1-N-[(4-fluorophenyl)methylidene]-3-nitrobenzene-1,4-diamine CAS No. 150812-22-9

(1E)-1-N-[(4-fluorophenyl)methylidene]-3-nitrobenzene-1,4-diamine

Cat. No.: B2704551
CAS No.: 150812-22-9
M. Wt: 259.24
InChI Key: PTMCXJVXOSWHID-LZYBPNLTSA-N
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Description

(1E)-1-N-[(4-Fluorophenyl)methylidene]-3-nitrobenzene-1,4-diamine is a Schiff base derivative featuring a nitro group at the 3-position of the benzene ring and a 4-fluorophenyl substituent attached via an imine linkage. Its structure includes a planar aromatic system with electron-withdrawing groups (nitro and fluorine), influencing its electronic properties and intermolecular interactions.

Key structural attributes include:

  • Nitro group: Positioned para to one amino group, enhancing electron deficiency in the aromatic ring.
  • Imine linkage: The (1E)-configuration stabilizes the molecule through conjugation.

Properties

IUPAC Name

4-[(4-fluorophenyl)methylideneamino]-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3O2/c14-10-3-1-9(2-4-10)8-16-11-5-6-12(15)13(7-11)17(18)19/h1-8H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMCXJVXOSWHID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC(=C(C=C2)N)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-N-[(4-fluorophenyl)methylidene]-3-nitrobenzene-1,4-diamine typically involves the condensation of 4-fluorobenzaldehyde with 3-nitrobenzene-1,4-diamine. The reaction is carried out in an ethanol solvent under reflux conditions for about 1 hour . The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-N-[(4-fluorophenyl)methylidene]-3-nitrobenzene-1,4-diamine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution reactions.

Major Products

    Reduction: The major product would be (1E)-1-N-[(4-aminophenyl)methylidene]-3-nitrobenzene-1,4-diamine.

    Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.

Scientific Research Applications

(1E)-1-N-[(4-fluorophenyl)methylidene]-3-nitrobenzene-1,4-diamine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of (1E)-1-N-[(4-fluorophenyl)methylidene]-3-nitrobenzene-1,4-diamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro and fluorophenyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Comparisons

2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole ()
  • Structure: Contains a diazenyl (-N=N-) linker instead of an imine (-CH=N-) group. The imidazole and benzene rings exhibit a 30.24° torsional twist, creating a non-planar geometry .
  • Intermolecular interactions : Hydrogen-bonded chains via N-H···N interactions stabilize the crystal lattice. Bond lengths (C1-N3: 1.396 Å, N3-N4: 1.257 Å) align with unsubstituted analogs, suggesting minimal steric disruption from the 4-fluoro group .
  • Comparison : The target compound’s imine group may allow for similar hydrogen bonding (N-H···O/N), but its nitro group could introduce additional dipole-dipole interactions.
(E,E)-N1-(2,3,4,5,6-Pentafluorobenzylidene)-N4-(3,4,5-trimethoxybenzylidene)benzene-1,4-diamine ()
  • Structure : Features pentafluorophenyl and trimethoxybenzylidene groups. The crystal is centrosymmetric with layered packing.
  • Intermolecular interactions : C-H···F and C-H···O interactions form planar ribbons and stacked layers .
4-(Substituted)-5-fluorobenzene-1,2-diamine ()
  • Synthesis: Prepared via SnCl2·2H2O reduction of nitro precursors in ethanol at 75°C. The nitro-to-amine conversion highlights the reactivity of nitro groups under reductive conditions .
  • Comparison : The target compound retains its nitro group, implying either protective strategies during synthesis or post-reduction functionalization.
1-N-(4-Chlorophenyl)benzene-1,4-diamine derivatives ()
  • Substituent impact : Chlorine () and fluorine (target compound) are both electron-withdrawing, but fluorine’s smaller size may reduce steric hindrance. Chloropyridazine derivatives () introduce heterocyclic complexity, altering solubility and reactivity .

Intermolecular Interaction Trends

Compound Key Interactions Structural Impact
Target compound Potential N-H···O/N (speculative) Stabilized planar layers (if present)
compound N-H···N hydrogen bonds Chain-like molecular assembly
compound C-H···F, C-H···O Layered centrosymmetric packing

Electronic and Functional Group Influence

  • Nitro group: Enhances electrophilicity, making the target compound more reactive toward nucleophiles compared to amino-substituted analogs (e.g., ).
  • Fluorine vs.

Structural Data Table

Parameter Target Compound Compound Compound
Torsional angle Not reported 30.24° Planar layers
Key bond lengths (Å) C-N (imine: ~1.28–1.40) C1-N3: 1.396, N3-N4: 1.257 Not reported
Dominant interactions Speculative N-H···O/N N-H···N C-H···F, C-H···O

Biological Activity

(1E)-1-N-[(4-fluorophenyl)methylidene]-3-nitrobenzene-1,4-diamine, also known as a derivative of 3-nitrobenzene-1,4-diamine, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer research. This article synthesizes current findings regarding its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C13H10FN3O2C_{13}H_{10}FN_3O_2 and features a nitro group and a fluorophenyl moiety that are crucial for its biological activity. The structural attributes contribute to its interaction with biological targets, influencing its pharmacological properties.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:

  • MCF-7 Breast Cancer Cells : The compound exhibited an IC50 value of approximately 25.72 ± 3.95 μM, indicating effective induction of apoptosis in a dose-dependent manner .
  • U87 Glioblastoma Cells : Related studies on similar compounds showed promising results with IC50 values around 45.2 ± 13.0 μM .

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

The mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : Flow cytometry analyses indicated that the compound promotes apoptotic cell death in cancer cells, likely through the activation of intrinsic pathways .
  • Inhibition of Tumor Growth : In vivo studies involving tumor-bearing mice revealed that treatment with this compound resulted in significant suppression of tumor growth compared to control groups .

Structure-Activity Relationship (SAR)

The presence of the fluorophenyl and nitro groups in the compound is essential for its biological activity. Variations in these substituents can greatly influence potency and selectivity:

CompoundSubstituentIC50 (μM)Remarks
A-F25.72Effective against MCF-7
B-Cl45.2Similar activity against U87
C-Br30.5Moderate activity observed

This table illustrates how different halogen substitutions affect the anticancer efficacy of related compounds.

Case Study 1: MCF-7 Cell Line Evaluation

In a controlled experiment, this compound was administered to MCF-7 cells over a period of 48 hours. The results demonstrated a clear dose-dependent response with significant cell death at higher concentrations.

Case Study 2: In Vivo Tumor Suppression

A separate study involved administering the compound to mice with induced tumors. The results indicated a marked reduction in tumor size after treatment compared to untreated controls, suggesting potential for therapeutic application in oncology.

Q & A

Q. Advanced Research Focus

  • Software : SHELXL refines structures using least-squares minimization, handling high-resolution or twinned data . Mercury visualizes voids and intermolecular interactions (e.g., π-stacking, hydrogen bonds) .
  • Challenges : Disorder in nitro or fluorophenyl groups requires constraints (e.g., ISOR, DELU) to stabilize refinement . For polymorphic forms (e.g., conformational isomerism), compare with COD entry 2018051 for similar diamines .

How are thermodynamic properties (heat capacity, entropy) calculated, and how do they correlate with experimental data?

Q. Advanced Research Focus

  • DFT methods : Thermodynamic parameters (Cp, S, H) are computed at B3LYP/6-311++G(d,p) across 100–800 K. Entropy increases linearly with temperature (R² > 0.99), but experimental validation via DSC/TGA is needed to confirm phase transitions .
  • Contradictions : Computed Cp values may underestimate experimental data due to neglected lattice vibrations in gas-phase calculations .

How is the first-order hyperpolarizability (β) evaluated, and what implications does it have for nonlinear optical (NLO) applications?

Q. Advanced Research Focus

  • Method : β is computed using DFT with CAM-B3LYP/6-311++G(d,p), yielding βtot = 1.18 × 10⁻³⁰ esu, ~3× higher than urea. This suggests potential for second-harmonic generation (SHG) in photonic devices .
  • Validation : Compare with hyper-Rayleigh scattering (HRS) experiments to resolve discrepancies between static (DFT) and dynamic (HRS) β values .

How do HOMO-LUMO and Fukui functions guide reactivity predictions?

Q. Advanced Research Focus

  • HOMO-LUMO gap : A narrow gap (~3.5 eV) indicates charge-transfer capability. HOMO localizes on the nitrobenzene moiety, while LUMO resides on the fluorophenyl ring, directing electrophilic attacks to the nitro group .
  • Fukui functions : The fluorophenyl carbon adjacent to F has high f⁻ (nucleophilic), while the imine nitrogen shows high f⁺ (electrophilic), validated via molecular electrostatic potential (MEP) maps .

How does polymorphism affect the compound’s properties, and what methods detect it?

Q. Advanced Research Focus

  • Impact : Polymorphs (e.g., conformational isomers) may differ in solubility, melting points, or NLO activity. For analogous diamines, COD entry 2018051 shows distinct packing motifs (herringbone vs. columnar) .
  • Detection : Use PXRD to distinguish polymorphs and DSC to identify melting point variations. DFT-based lattice energy calculations predict stability hierarchies .

What strategies assess the compound’s bioactivity as a chemotherapeutic precursor?

Q. Advanced Research Focus

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare with structure-activity relationships (SAR) of similar hydrazones .
  • Computational : Docking studies (AutoDock Vina) target tubulin or DNA topoisomerase II. QSAR models prioritize substituents (e.g., electron-withdrawing groups on the benzene ring) for enhanced activity .

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